molecular formula C24H38O4 B122005 Dioctyl phthalate-3,4,5,6-d4 CAS No. 93952-13-7

Dioctyl phthalate-3,4,5,6-d4

Cat. No. B122005
CAS RN: 93952-13-7
M. Wt: 394.6 g/mol
InChI Key: MQIUGAXCHLFZKX-AMEAAFLOSA-N
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Description

Dioctyl phthalate (DOP) is a phthalate ester that is widely used as a plasticizer to impart flexibility to polymer materials. The compound is a derivative of phthalic acid and is known for its application in the production of plastics, particularly polyvinyl chloride (PVC). The presence of DOP in various consumer and industrial products has raised concerns due to its potential as an endocrine disruptor and its ubiquity in the environment .

Synthesis Analysis

The synthesis of DOP can be achieved using acid-functionalized ionic liquids as catalysts. This method has been shown to be environmentally friendly, with a high conversion rate of phthalic anhydride (98%) under optimal conditions. The use of 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate as a catalyst allows for the ionic liquid to be reused multiple times without significant loss in performance, making the process more sustainable .

Molecular Structure Analysis

DOP's molecular structure consists of a benzene ring with two ester groups attached to it. Each ester group is formed by the reaction of phthalic acid with an alcohol, in this case, octanol, leading to the dioctyl ester. The molecular structure of DOP contributes to its plasticizing properties, as it can increase the distance between polymer chains, reducing intermolecular forces and increasing flexibility .

Chemical Reactions Analysis

DOP can participate in various chemical reactions, particularly those involving its ester groups. For instance, it can act as a synergist in the extraction of lithium chloride from saturated magnesium chloride solutions when used with tributyl phosphate (TBP) and ferric chloride (FeCl3). In this context, DOP molecules associate with the Fe-Li complex through hydrogen bonding, enhancing the extraction efficiency .

Physical and Chemical Properties Analysis

DOP is characterized by its ability to improve the ionic conductivity of polymer-salt complexes at room temperature. When used as a plasticizer in a poly(ethylene oxide) (PEO) and lithium perchlorate (LiClO4) matrix, DOP reduces the crystallinity of the matrix, as confirmed by X-ray diffraction (XRD) measurements. This leads to a significant increase in ionic conductivity, which can be further enhanced by the addition of inert fillers like γ-Al2O3 .

Relevant Case Studies

Several studies have highlighted the potential health impacts of DOP and related phthalates. For example, dietary exposure to di-isobutyl phthalate (DiBP), a compound structurally similar to DOP, has been linked to increased levels of urinary 5-methyl-2'-deoxycytidine and adverse effects on male reproductive function in mice. These findings suggest that phthalates like DOP may impair reproductive health by disrupting endocrine function and affecting testosterone levels . Additionally, an analysis of food products and packaging materials on the Belgian market revealed the widespread presence of phthalates, including DOP, indicating the potential for human exposure through ingestion .

Scientific Research Applications

Synthesis of Polyvinyl Chloride

  • Scientific Field: Polymer Chemistry
  • Application Summary: Dioctyl phthalate-3,4,5,6-d4 is used in the synthesis of polyvinyl chloride (PVC) .

Degradation of Dioctyl Phthalate

  • Scientific Field: Environmental Science
  • Application Summary: A study has shown that an immobilization technology was applied in a Membrane Bioreactor (MBR) system to improve the degradation of Dioctyl phthalate (DEHP), which is difficult to remove due to its bio-refractory characteristic .
  • Methods of Application: The DEHP degrading strain was immobilized by sodium alginate and calcium chloride under the optimized immobilization conditions, and added to MBR systems .
  • Results or Outcomes: The removal rate of DEHP (5 mg/L) was 91.9% and the number of 3, 4-dioxygenase gene copies was significantly improved by adding immobilized bacteria .

Plasticizer for Polymers

  • Scientific Field: Polymer Science
  • Application Summary: Dioctyl phthalate-3,4,5,6-d4 is used as a plasticizer for polymers such as polyvinyl chloride (PVC), polystyrene (PS) and polyisoprene (PI) .

Green Catalytic Hydrogenation

  • Scientific Field: Green Chemistry
  • Application Summary: Dioctyl phthalate-3,4,5,6-d4 is used in the green catalytic hydrogenation of phthalate plasticizers .
  • Results or Outcomes: The outcome of this process is the production of hydrogenated phthalate plasticizers, which could potentially have different properties and applications compared to their non-hydrogenated counterparts .

Analytical Standard

  • Scientific Field: Analytical Chemistry
  • Application Summary: Dioctyl phthalate-3,4,5,6-d4 can be used as an analytical standard in various chemical analyses .
  • Results or Outcomes: The use of Dioctyl phthalate-3,4,5,6-d4 as an analytical standard can help ensure the accuracy and reliability of chemical analyses .

Raw Material for Strategic Industries

  • Scientific Field: Industrial Chemistry
  • Application Summary: Dioctyl phthalate-3,4,5,6-d4 is one of the fundamental raw materials for a number of strategic industries .
  • Results or Outcomes: The use of Dioctyl phthalate-3,4,5,6-d4 as a raw material can contribute to the production of a wide range of products in various industries .

Safety And Hazards

Dioctyl phthalate-3,4,5,6-d4 vapors are heavier than air and may spread along floors. They can form explosive mixtures with air on intense heating. Hazardous combustion gases or vapors may be produced in the event of a fire .

properties

IUPAC Name

dioctyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3/i13D,14D,17D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIUGAXCHLFZKX-AMEAAFLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583593
Record name Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioctyl phthalate-3,4,5,6-d4

CAS RN

93952-13-7
Record name 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, dioctyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93952-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A standard esterification apparatus, consisting of a 1-liter, 3 neck flask fitted with heating mantle, thermometer, nitrogen inlet tube and modified Dean-Stark separator topped with a total reflux condenser connected to a vacuum system, was charged with 148 g (1 mol) of phthalic anhydride, 312 g (2.4 mol) of 2-ethyl hexyl alcohol and 0.2 g (0.135% of PA charge) of tetrabutyl titanate (Tyzor TBT) catalyst. Heat was applied at a standardized setting and water of esterification began to form at a kettle temperature of 165° C. Heating was continued to reflux at 220° C. while removing water of reaction as fast as it is formed by azeotrope with toluene. Progress of reaction was monitored by rate of water formation until about 98% conversion of acid, at which time the reaction was sampled and the acid number determined by titration with 0.05N alcoholic KOH using bromthymol blue indicator. After 3.0 hours reaction time, the AN was reduced to 0.1 mg KOH/g, at which time the excess alcohol was removed by reducing the pressure of the system and removing alcohol distillate through the modified separator. Vacuum distillation was continued to 20 torr/200° C. at which time conditions were adjusted to 75 torr/150° C. and removal of alcohol continued by steam distillation, accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute while maintaining the kettle at 150°-160° C. The kettle became cloudy after about 10 minutes. Distillation was continued for 30 minutes, at which time heat was removed and the system dried at full vacuum (12 torr) for 10 minutes. After cooling to 90° C. the cloudy residue was filtered through a No. 1 Whatman paper with a Buchner vacuum filter. The filtrate is cloudy and plugs the filter quickly. Refiltering with filter aid gives low odor di-octyl phthalate with AN=0.14 and color of 20 APHA.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J La Nasa, G Biale, M Mattonai, F Modugno - Journal of Hazardous …, 2021 - Elsevier
Pollution from microplastics (MPs) needs to be evaluated by deploying reliable analytical techniques that provide qualitative and quantitative data on the extent of contamination in the …
Number of citations: 49 www.sciencedirect.com
A Corti, J La Nasa, G Biale, A Ceccarini… - Analytical and …, 2023 - Springer
The total mass of individual synthetic polymers present as microplastic (MP < 2 mm) pollutants in the sediments of interconnected aquatic environments was determined adopting the …
Number of citations: 6 link.springer.com
X Bi, S Yuan, X Pan, C Winstead… - Journal of Environmental …, 2015 - Taylor & Francis
This study aimed to compare and assess phthalate contamination in various indoor environments. In this study, 44 floor dust samples from different indoor environments in Delaware, …
Number of citations: 35 www.tandfonline.com
NM Ainali, D Kalaronis, A Kontogiannis… - Science of The Total …, 2021 - Elsevier
The omnipresent character of microplastics (MPs) in environmental matrices, organisms and products has recently posed the need of their qualitative as well as quantitative analysis …
Number of citations: 29 www.sciencedirect.com
BM Paul, G Jagadeesan, G Kannan, FJ Raj… - Food Chemistry, 2024 - Elsevier
Inhibition of breakdown of dietary carbohydrates, by controlling the postprandial activity of diabetic enzymes through fruit polyphenolics can help downregulate the effects of Type 2 …
Number of citations: 3 www.sciencedirect.com
C Andrea, N Jacopo La, B Greta - 2023 - dlib.phenikaa-uni.edu.vn
The total mass of individual synthetic polymers present as microplastic (MP < 2 mm) pollutants in the sediments of interconnected aquatic environments was determined adopting the …
Number of citations: 1 dlib.phenikaa-uni.edu.vn

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